
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylcarbamate group attached to a hydroxyhexa-2,4-diyn-1-yl chain, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate typically involves the reaction of benzyl isocyanate with 6-hydroxyhexa-2,4-diyn-1-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bonds in the hexa-2,4-diyn-1-yl chain can be reduced to form alkenes or alkanes.
Substitution: The benzylcarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzylcarbamate derivatives with carbonyl functionalities.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Formation of substituted benzylcarbamates with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving the inhibition of enzymes or disruption of cellular processes. The hydroxy and carbamate groups may play a role in binding to these targets, while the diynyl chain could influence the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Hexa-2,4-diyn-1-ylbenzene: Shares the diynyl chain but lacks the hydroxy and carbamate groups.
10-(6-Hydroxyhexa-2,4-diyn-1-yl)-10H-phenothiazine 5-oxide: Contains a similar diynyl chain with additional functional groups.
Uniqueness
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate is unique due to the presence of both the hydroxy and benzylcarbamate groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
113406-16-9 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
6-hydroxyhexa-2,4-diynyl N-benzylcarbamate |
InChI |
InChI=1S/C14H13NO3/c16-10-6-1-2-7-11-18-14(17)15-12-13-8-4-3-5-9-13/h3-5,8-9,16H,10-12H2,(H,15,17) |
Clave InChI |
DZUSDURJGRBNHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)OCC#CC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


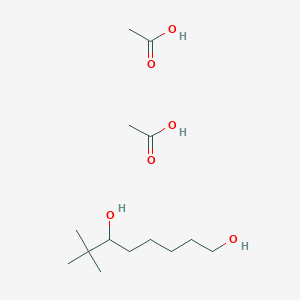
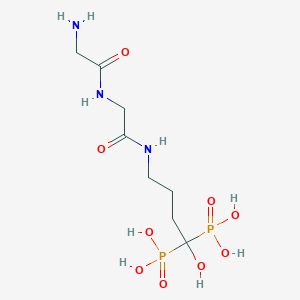
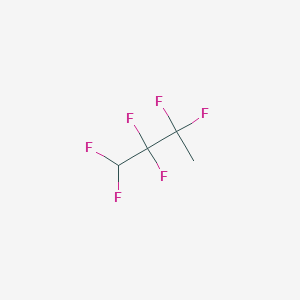


![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
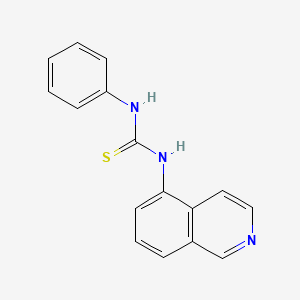


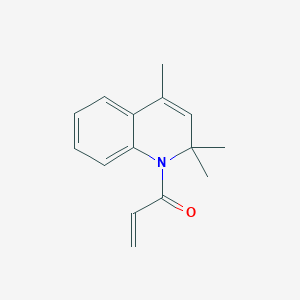
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
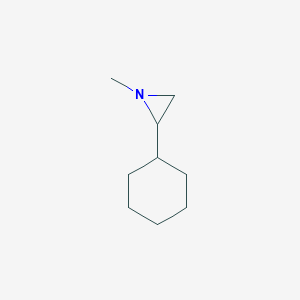
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
